beta-Funaltrexamine hydrochloride
Overview
Description
β-Funaltrexamine hydrochloride: is a selective and irreversible antagonist of the μ-opioid receptor and κ1-opioid receptor. It is a derivative of naltrexone with a methyl-fumaramide group in the 6-position . This compound is primarily used in research to study opioid receptors and their functions.
Mechanism of Action
Target of Action
Beta-Funaltrexamine hydrochloride, also known as β-FNA, is an irreversible and selective antagonist of the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
On the other hand, TCMDC-125875 has been identified as a potent inhibitor of the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme for protein synthesis in the malaria parasite, Plasmodium falciparum.
Mode of Action
β-FNA acts by covalently bonding to the μ-opioid receptor, thereby blocking its interaction with opioid peptides and drugs . This irreversible binding leads to a long-lasting antagonism of the receptor’s function.
TCMDC-125875, on the other hand, inhibits PfAsnRS through a unique mechanism known as “reaction hijacking”. The compound is a pro-inhibitor that gets converted into an active inhibitor within the enzyme’s active site. This results in the formation of an Asn-TCMDC-125875 adduct that inhibits PfAsnRS .
Biochemical Pathways
The μ-opioid receptor, targeted by β-FNA, is involved in various physiological processes, including pain perception, stress response, and mood regulation. By blocking this receptor, β-FNA can modulate these processes .
TCMDC-125875 targets the protein synthesis pathway in Plasmodium falciparum by inhibiting PfAsnRS. This disruption of protein synthesis leads to the death of the parasite .
Result of Action
The antagonism of the μ-opioid receptor by β-FNA can result in the reversal of opioid effects, making it potentially useful in treating opioid overdose .
The inhibition of PfAsnRS by TCMDC-125875 leads to the disruption of protein synthesis in Plasmodium falciparum, resulting in the death of the parasite. This makes TCMDC-125875 a promising candidate for the development of new antimalarial drugs .
Biochemical Analysis
Biochemical Properties
Beta-Funaltrexamine hydrochloride interacts with μ- and κ1-opioid receptors, showing a high affinity for these receptors with K i values of 0.3 and 0.2 nM, respectively . It is selective for μ- and κ1-opioid receptors over the δ-opioid receptor .
Cellular Effects
In cellular processes, this compound acts as an antagonist, blocking the activity of μ- and κ1-opioid receptors . This can influence cell function by modulating cell signaling pathways related to these receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to μ- and κ1-opioid receptors and inhibiting their activity . This binding is irreversible, leading to permanent inactivation of the receptors .
Temporal Effects in Laboratory Settings
Its irreversible binding to opioid receptors suggests that its effects could be long-lasting .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to inhibit conditioned place preference induced by the μ-opioid receptor agonist endomorphin 1 in mice when administered at a dose of 0.3 µg/animal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Funaltrexamine hydrochloride involves the modification of naltrexoneThis is achieved through a series of chemical reactions, including esterification and amination .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques. The process requires careful control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: β-Funaltrexamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: β-Funaltrexamine hydrochloride is used to study the structure and function of opioid receptors. It helps in understanding the binding mechanisms and the effects of different ligands on these receptors .
Biology: In biological research, this compound is used to investigate the role of opioid receptors in various physiological processes, including pain modulation and addiction .
Medicine: In medical research, β-Funaltrexamine hydrochloride is used to develop new treatments for opioid addiction and pain management. It helps in identifying potential therapeutic targets and evaluating the efficacy of new drugs .
Industry: While its industrial applications are limited, β-Funaltrexamine hydrochloride is used in the development of new pharmaceuticals and in the study of drug-receptor interactions .
Comparison with Similar Compounds
Naltrexone: A reversible antagonist of the μ-opioid receptor.
Naloxone: A competitive antagonist of the μ-opioid receptor.
Buprenorphine: A partial agonist of the μ-opioid receptor and antagonist of the κ-opioid receptor.
Uniqueness: β-Funaltrexamine hydrochloride is unique due to its irreversible binding to the μ-opioid receptor and κ1-opioid receptor. This irreversible binding provides a longer duration of action compared to reversible antagonists like naltrexone and naloxone .
Properties
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHUOBUKMPSQR-NQGXHZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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